molecular formula C20H24N2O2 B8430542 1-[(3-Methoxyphenyl)acetyl]-4-(phenylmethyl)piperazine

1-[(3-Methoxyphenyl)acetyl]-4-(phenylmethyl)piperazine

Cat. No. B8430542
M. Wt: 324.4 g/mol
InChI Key: YQBRZUXTDCLSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Methoxyphenyl)acetyl]-4-(phenylmethyl)piperazine is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(3-Methoxyphenyl)acetyl]-4-(phenylmethyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-Methoxyphenyl)acetyl]-4-(phenylmethyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(3-methoxyphenyl)ethanone

InChI

InChI=1S/C20H24N2O2/c1-24-19-9-5-8-18(14-19)15-20(23)22-12-10-21(11-13-22)16-17-6-3-2-4-7-17/h2-9,14H,10-13,15-16H2,1H3

InChI Key

YQBRZUXTDCLSER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Methoxyphenylacetic acid (100 g, 600 mmole) was dissolved in methylene chloride (600 mL) and treated with oxalyl chloride (60 mL) and DMF (1 mL) at room temperature. The mixture was stirred for four hours until gas evolution ceased. The solvent was evaporated and the residue dried under vacuum to remove excess oxalyl chloride. The oil obtained was dissolved in methylene chloride (400 mL). Half of this solution (200 mL, approx. 300 mmole) was cooled in ice and treated with a solution of 1-benzylpiperazine (60 mL, 350 mmole) and triethylamine (30 mL) in methylene chloride (100 mL) dropwise. The mixture was stirred at room temperature for 16 hours. Sodium bicarbonate solution was added and the mixture stirred for 15 minutes. The layers were separated. The organic phase was washed with water, brine, dried over K2CO3 and evaporated to an oil. Wt. 90 g. A small portion was characterized as the hydrochloride, m.p. 229°-231° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six

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